N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
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Overview
Description
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as cesium carbonate to facilitate the nucleophilic substitution reactions . The process can be carried out under mild conditions, making it efficient and scalable.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can lead to the formation of azides, while reduction of the triazine ring can yield amine derivatives .
Scientific Research Applications
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects . The compound can also interact with DNA, causing disruptions in cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-1,3,5-triazine: A precursor in the synthesis of N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another triazine derivative with high energetic properties.
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
300805-65-6 |
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Molecular Formula |
C11H14N6 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-benzyl-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H14N6/c1-8-14-10(16-11(15-8)17-12)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
YAOKCXGYFUKHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NN)NCC2=CC=CC=C2 |
solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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